Neticonazole
Overview
Description
Neticonazole is an imidazole antifungal compound primarily used for the treatment of fungal skin infections. It is known for its efficacy in inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting fungal growth and survival . This compound is marketed under the trade name Atolant and is approved for use in Japan .
Mechanism of Action
Target of Action
Neticonazole, an imidazole antifungal agent, primarily targets the fungal enzyme CYP51A1 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, CYP51A1, by inhibiting the C-14α-demethylation of lanosterol . This inhibition prevents the conversion of lanosterol to ergosterol , thereby disrupting the synthesis of the fungal cell membrane. The resulting decrease in ergosterol increases the permeability of the fungal cell membrane, inhibiting the growth of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the C-14α-demethylation of lanosterol, this compound disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased permeability and inhibited fungal growth .
Pharmacokinetics
For example, ketoconazole, a similar imidazole antifungal agent, is well-absorbed with oral administration and undergoes extensive hepatic metabolism . .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. By disrupting ergosterol synthesis, this compound increases the permeability of the fungal cell membrane, leading to inhibited fungal growth . Additionally, this compound has been found to inhibit exosome secretion in prostate cancer cells, suggesting potential anti-cancer effects .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, this compound is used as a topical ointment for the treatment of fungal skin infections . The skin’s pH, temperature, and moisture levels can potentially affect the drug’s absorption and effectiveness.
Biochemical Analysis
Biochemical Properties
Neticonazole interacts with various enzymes and proteins in biochemical reactions. This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the formation of ergosterol, leading to an accumulation of 14α-methyl sterols (lanosterol) in the fungal cell membrane, which causes damage to the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the secretion of exosomes, which are vesicles of endosomal origin secreted from cells . Exosomes bear proteins, lipids, and RNAs, mediating intercellular communication between different cell types in the body, and thus affecting normal and pathological conditions . This compound significantly inhibits the protein concentration of Alix, nSMase2, and Rab27a in a dose-dependent manner in C4-2B cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of p-ERK (downstream effector molecule of the Ras/Raf/ERK signaling pathway) but not total ERK in C4-2B cells . Furthermore, this compound significantly inhibits the concentration of exosomes in a dose-dependent manner in C4-2B cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal changes in its effects. It has been found to decrease the levels of both Alix and Rab27a and significantly decrease nSMase2 levels over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving male C57BL/6 mice, this compound was administered orally at dosages of 1 ng/kg, 10 ng/kg, and 100 ng/kg daily for 15 days . The study found that this compound significantly improved the survival of mice with colorectal cancer (CRC) xenograft tumors .
Metabolic Pathways
The metabolic pathways that this compound is involved in primarily relate to its role as an antifungal agent. By inhibiting the enzyme C-14α-demethylase, this compound disrupts the metabolic pathway that converts lanosterol to ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neticonazole involves several key steps:
Starting Materials: The synthesis begins with the reaction of a compound represented by formula III and bromopentane under alkaline conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is then extracted and purified to obtain this compound hydrochloride.
Industrial Production Methods: Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process includes:
Reaction Setup: Large-scale reactors are used to carry out the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity and yield.
Chemical Reactions Analysis
Neticonazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neticonazole has several scientific research applications:
Antifungal Research: It is widely used in studies investigating antifungal mechanisms and the development of new antifungal agents.
Cancer Research: this compound has been identified as a potent inhibitor of exosome biogenesis and secretion, making it a potential candidate for cancer therapy.
Microbiology: It is used to study the effects of antifungal agents on fungal cell membranes and their role in fungal infections.
Comparison with Similar Compounds
Neticonazole is unique among imidazole antifungals due to its dual role as an antifungal agent and an exosome secretion inhibitor. Similar compounds include:
Ketoconazole: Another imidazole antifungal that inhibits ergosterol synthesis but does not have significant exosome inhibitory activity.
Climbazole: An antifungal agent with similar mechanisms but different chemical structure and applications.
Triademenol: An antifungal with similar inhibitory effects on ergosterol synthesis but used primarily in agriculture.
This compound stands out due to its additional potential in cancer therapy through exosome inhibition, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOIKFDZQQLJBJ-DTQAZKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057633 | |
Record name | Neticonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130726-68-0 | |
Record name | Neticonazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130726-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neticonazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neticonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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